molecular formula C8H3BrF6OS B2760209 1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)benzene CAS No. 1124152-85-7

1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)benzene

Cat. No.: B2760209
CAS No.: 1124152-85-7
M. Wt: 341.07
InChI Key: WCGYRPQAUNIEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H4BrF3O . It is a clear liquid that is colorless to pale yellow .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(trifluoromethoxy)benzene” consists of a benzene ring with a bromine atom and a trifluoromethoxy group attached to it .


Physical and Chemical Properties Analysis

“1-Bromo-3-(trifluoromethoxy)benzene” is a liquid at 20°C . It has a boiling point of 81°C at 55 mmHg and a flash point of 62°C . The specific gravity is 1.64 at 20/20°C and the refractive index is 1.46 .

Scientific Research Applications

Organometallic Synthesis

Research indicates that bromo- and trifluoromethyl-substituted benzene compounds serve as versatile starting materials in organometallic chemistry. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene has been selectively prepared and utilized in synthetically useful reactions through phenylmagnesium, -lithium, and -copper intermediates, demonstrating the compound's versatility in forming organometallic compounds (Porwisiak & Schlosser, 1996). Such methodologies could extend to 1-Bromo-3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)benzene, suggesting its potential in creating novel organometallic frameworks.

Polymerization Processes

The polymerization of brominated benzene derivatives on surfaces like graphene or hexagonal boron nitride highlights the application of such compounds in synthesizing polymers through C-C coupling reactions. This process is governed by the interactions between molecules and the surface, leading to the surface-confined synthesis of polymers (Morchutt et al., 2015). Given the structural similarity, this compound could potentially be used in similar polymerization techniques, providing a pathway to novel polymeric materials with unique properties.

Fluorocryptand and Coordination Chemistry

The development of fluorocryptands from bromo- and fluorosubstituted benzenes showcases the importance of such compounds in creating cryptands that can strongly coordinate with alkali and alkaline earth metal ions. These fluorophane cryptands exhibit significant shifts in NMR resonances upon coordination, indicating strong interactions between the fluorocarbon segments and metal ions (Plenio et al., 1997). This suggests that this compound could be explored for its coordination chemistry and potential application in the development of new fluorocryptands.

Safety and Hazards

“1-Bromo-3-(trifluoromethoxy)benzene” is a combustible liquid and can cause skin and eye irritation . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Properties

IUPAC Name

1-bromo-3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6OS/c9-4-1-5(16-7(10,11)12)3-6(2-4)17-8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGYRPQAUNIEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1SC(F)(F)F)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.